3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride
Description
3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with bromo (Br), fluoro (F), methoxy (OCH₃), and sulfonyl chloride (SO₂Cl) groups. The substituents occupy positions 1 (sulfonyl chloride), 2 (fluoro), 3 (bromo), and 6 (methoxy), creating a sterically and electronically unique structure. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatics.
The molecular formula is C₇H₅BrClFO₃S, with a calculated molecular weight of 303.5 g/mol. Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly in targeted derivatization reactions.
Properties
IUPAC Name |
3-bromo-2-fluoro-6-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-5-3-2-4(8)6(10)7(5)14(9,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTYQIGJCYUEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-18-0 | |
| Record name | 3-bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-fluoro-6-methoxybenzenesulfonyl chloride using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides and sulfonate esters. This property is particularly valuable in the development of pharmaceuticals and agrochemicals, where specific functional groups are essential for biological activity.
Reactivity with Nucleophiles
3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride can react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. This reactivity is leveraged in synthetic pathways to create compounds with desired biological properties .
Biological Applications
Synthesis of Biologically Active Compounds
In biological research, this compound is utilized to synthesize enzyme inhibitors and receptor modulators. The unique combination of bromine, fluorine, and methoxy groups enhances its ability to interact with biological targets, making it a candidate for drug development aimed at specific diseases .
Potential Therapeutic Agents
The compound's structure allows it to be explored as a potential therapeutic agent. Its ability to modulate biochemical pathways through the formation of sulfonamides suggests applications in treating various conditions by targeting specific enzymes or receptors involved in disease mechanisms .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride is used in the production of specialty chemicals. Its reactivity enables the manufacture of intermediates that are critical for various industrial processes, including those related to material science and chemical manufacturing .
Case Studies
Recent studies have demonstrated the efficacy of compounds derived from 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride in medicinal chemistry. For instance, analogs synthesized using this compound have shown promising results against specific cancer cell lines, indicating its potential role as a scaffold for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The presence of bromine and fluorine atoms can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following sulfonyl chloride analogs are selected for comparison based on substituent patterns and applications:
Physicochemical Properties
- Solubility : The pyridine derivatives (e.g., EN 300-734952) show superior solubility in polar solvents (e.g., DMSO, acetonitrile) compared to benzene-based sulfonyl chlorides, which are more soluble in dichloromethane or THF .
- Thermal Stability: Bromine and fluorine substituents generally enhance thermal stability. The target compound is expected to decompose at higher temperatures (>200°C) compared to non-halogenated analogs.
Research Findings and Trends
Recent studies highlight the growing demand for halogenated sulfonyl chlorides in click chemistry and bioconjugation. The fluorine atom in the target compound improves metabolic stability in drug candidates, a feature less pronounced in chloro- or methoxy-substituted analogs . Computational modeling (e.g., using software referenced in ) predicts that the 3-bromo-2-fluoro-6-methoxy substitution pattern optimizes binding affinity in protease inhibitors, though experimental validation is ongoing.
Biological Activity
3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride is an organic compound notable for its diverse applications in organic synthesis and medicinal chemistry. With the molecular formula C₇H₅BrClFO₃S and a molecular weight of 303.54 g/mol, this compound features significant electrophilic and nucleophilic reactivity due to the presence of bromine, fluorine, methoxy, and sulfonyl chloride functional groups. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride typically involves several steps:
- Bromination : Introduction of bromine to the benzene ring.
- Fluorination : Substitution of a hydrogen atom with a fluorine atom.
- Methoxylation : Addition of a methoxy group (-OCH₃).
- Sulfonylation : Introduction of the sulfonyl chloride group (-SO₂Cl).
These steps can be optimized in industrial settings to enhance yield and purity, often utilizing catalysts and controlled environments for efficiency.
The biological activity of 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride is largely attributed to its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity makes it a valuable tool in modifying biologically active compounds for research purposes.
Antimicrobial Properties
Research indicates that compounds similar to 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride exhibit antimicrobial activity against various pathogens. For instance, certain derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
Anticancer Activity
Studies suggest that derivatives of this compound may possess anticancer properties. For example, compounds with similar structures have demonstrated significant inhibition of cell proliferation in cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells. Notably, some derivatives exhibited IC₅₀ values as low as 0.126 μM, indicating potent antiproliferative effects .
Case Study 1: Antimicrobial Screening
A high-throughput screening identified several sulfonamide derivatives (including those related to 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride) that displayed promising activity against Mycobacterium tuberculosis, emphasizing the potential for developing new antimycobacterial agents .
Case Study 2: Anticancer Evaluation
In a comparative study evaluating various substituted benzene derivatives for anticancer activity, it was found that certain modifications on the benzene ring significantly enhanced the cytotoxicity against breast cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity highlights the therapeutic potential of such compounds in cancer treatment .
Comparative Analysis
The following table summarizes the biological activities and properties of 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride compared to related compounds:
| Compound Name | MIC (μg/mL) | IC₅₀ (μM) | Activity Type |
|---|---|---|---|
| 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride | 0.5 - 8 | 0.126 | Antimicrobial / Anticancer |
| Similar Sulfonamide Derivative A | 4 - 8 | Not reported | Antimicrobial |
| Similar Sulfonamide Derivative B | Not reported | 0.442 | Anticancer |
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2-fluoro-6-methoxybenzene-1-sulfonyl chloride?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:
- Bromination and Fluorination: Electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) with a fluorinating agent (e.g., Selectfluor) under controlled temperature (0–25°C) .
- Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 80°C) .
- Sulfonation: Conversion to sulfonyl chloride via chlorosulfonation (ClSO₃H) at low temperatures (−10°C to 0°C) to minimize side reactions .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) is used to isolate the product.
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Spectroscopic Techniques:
- Elemental Analysis: Matches calculated vs. observed C, H, N, S percentages (±0.3% tolerance).
- X-ray Crystallography: Resolves 3D structure if single crystals are obtained (rare due to hygroscopicity) .
Q. What are the stability considerations for this compound during storage and handling?
Methodological Answer:
- Moisture Sensitivity: Sulfonyl chlorides hydrolyze readily. Store under inert gas (Ar/N₂) in sealed, desiccated containers (−20°C) with molecular sieves .
- Thermal Stability: Avoid temperatures >40°C to prevent decomposition (e.g., SO₂ release).
- Handling: Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions .
Advanced Research Questions
Q. How can researchers design experiments to achieve regioselective substitution reactions with this compound?
Methodological Answer:
- Directing Group Effects: The methoxy group (position 6) directs electrophiles to positions 2 and 4. Fluorine (position 2) and bromine (position 3) further modulate reactivity via steric and electronic effects .
- Computational Modeling: Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict electron density maps and identify reactive sites .
- Experimental Validation: Test substituent compatibility (e.g., Suzuki coupling at bromine vs. nucleophilic attack at sulfonyl chloride) using Pd catalysts (Pd(PPh₃)₄) or amine nucleophiles .
Q. How should researchers address contradictions in reaction yields or by-product formation under varying conditions?
Methodological Answer:
- Parameter Optimization: Systematically vary solvent polarity (DMF vs. DMSO), temperature, and catalyst loading to identify optimal conditions .
- By-Product Analysis: Use LC-MS or GC-MS to detect intermediates (e.g., hydrolyzed sulfonic acids) and adjust reaction quenching protocols (e.g., rapid cooling to −78°C) .
- Case Study: In one study, DMF improved yields (72% vs. 58% in THF) but increased hydrolysis by-products; adding molecular sieves mitigated this .
Q. What are the applications of this compound in bioconjugation or chemical biology?
Methodological Answer:
- Sulfonamide Formation: React with primary amines (e.g., lysine residues in proteins) in pH 7.4 PBS buffer (room temperature, 2 h) to form stable sulfonamide bonds .
- Thiol-Specific Reactions: Use thiol-ene chemistry with cysteine residues (10 mM TCEP reductant, 25°C) for site-specific labeling .
- Monitoring: Track conjugation efficiency via MALDI-TOF MS or fluorescence tagging (e.g., FITC-amine derivatives) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Software Tools: Gaussian (DFT), ORCA (post-Hartree-Fock), or AutoDock (docking studies) model transition states and binding affinities .
- Key Parameters: Calculate Fukui indices for electrophilicity/nucleophilicity and LUMO energy maps to predict reaction sites .
- Validation: Compare predicted reaction pathways (e.g., SNAr vs. radical mechanisms) with experimental kinetic data (UV-Vis monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
